molecular formula C12H11NO4 B2366582 Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate CAS No. 620931-23-9

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate

Cat. No.: B2366582
CAS No.: 620931-23-9
M. Wt: 233.223
InChI Key: YNCKAINFNVQQLI-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate (CAS: 620931-23-9) is an indole derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features a 5-methyl-substituted indole core with 2,3-diketone groups and a methyl ester side chain.

Properties

IUPAC Name

methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-3-4-9-8(5-7)11(15)12(16)13(9)6-10(14)17-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKAINFNVQQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid under reflux in methanol can be employed .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate exhibits a range of biological activities that make it a candidate for further research in drug development. Some notable findings include:

  • Anticonvulsant Properties : Preliminary studies suggest that this compound may have anticonvulsant effects, indicating potential applications in treating epilepsy and other seizure disorders. Research has shown that similar indole derivatives can modulate neurotransmitter systems involved in seizure activity.
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against various strains of bacteria. This activity is attributed to its unique structural features, which may enhance its interaction with bacterial cell membranes or metabolic pathways.
  • Anticancer Potential : Indole derivatives are known for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms similar to those observed in other indole-based compounds. Studies have shown that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Application AreaDescription
Neurology Potential use as an anticonvulsant agent for epilepsy treatment.
Infectious Diseases Development as an antibacterial agent against resistant bacterial strains.
Oncology Exploration as a novel anticancer agent targeting specific types of cancer cells.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Study on Anticonvulsant Activity : A study investigating the anticonvulsant effects of similar compounds demonstrated significant reductions in seizure frequency in animal models when treated with indole derivatives.
  • Antibacterial Efficacy : Research has shown that this compound exhibits potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Log P Key Features Reference
Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate (620931-23-9) 5-methyl, 2,3-dioxo C₁₂H₁₁NO₄ 233.22 N/A High polarity due to dioxo groups; methyl ester enhances solubility
Phenyl 2-[3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetate Pyrimidine-dioxo, phenyl ester C₁₇H₁₈N₂O₇ 362.33 -0.4 Bulky phenyl group; lower hydrophobicity
Methyl 2-(5-chloro-1-methyl-2-oxoindol-3-ylidene)acetate 5-chloro, 2-oxo C₁₂H₁₀ClNO₃ 251.67 N/A Chlorine increases electronegativity; planar conjugated system
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-fluoro, 2-oxo C₁₁H₈FNO₃ 221.18 N/A Fluorine enhances metabolic stability; neuroprotective applications
Ethyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate 5-bromo, 2,3-dioxo C₁₂H₁₀BrNO₄ 312.12 N/A Bromine increases molecular weight; potential halogen bonding
Methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate (163160-57-4) 5-nitro, 2-oxo C₁₁H₈N₂O₅ 248.19 N/A Nitro group enhances electron-withdrawing effects; reactive intermediate

Biological Activity

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of indole derivatives. The synthesis typically involves the condensation of indole derivatives with acetylating agents under controlled conditions. For example, a study highlighted the use of Krapcho reaction conditions to achieve high yields of related compounds such as methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, which serves as a precursor in various synthetic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular detoxification and redox homeostasis .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human breast and pancreatic cancer cells. The compound induces apoptosis and inhibits cell growth at nanomolar concentrations .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceCell LineIC50 (nM)Mechanism of ActionObservations
MIA PaCa-2<650NQO1 inhibitionSignificant reduction in cell viability after treatment
Human breast cancer<100Induction of apoptosisIncreased apoptosis markers observed
Colon cancer cells100–1000Cytotoxicity through oxidative stressEnhanced reactive oxygen species production

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Inhibition of NQO1 : A study demonstrated that this compound effectively inhibited NQO1 activity in MIA PaCa-2 cells, leading to decreased cell survival rates. The mechanism was shown to be independent of traditional pathways associated with NQO1 inhibition, suggesting alternative modes of action .
  • Cytotoxic Effects : Research involving human breast cancer cell lines revealed that this compound induced significant cytotoxicity through mechanisms involving apoptosis and necrosis. The compound's ability to disrupt mitochondrial function was noted as a critical factor in its cytotoxic profile .
  • Therapeutic Applications : Given its potent biological activities, there is ongoing research into the use of this compound as a lead compound for developing novel anticancer agents. Its structural modifications are being explored to enhance its efficacy and selectivity against various cancer types .

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